Cas no 32115-08-5 (Adenosine,N-(phenylmethyl)-, cyclic 3',5'-(hydrogen phosphate))
32115-08-5 structure
Product Name:Adenosine,N-(phenylmethyl)-, cyclic 3',5'-(hydrogen phosphate)
CAS 번호:32115-08-5
MF:C17H18N5O6P
메가와트:419.32848405838
CID:305034
PubChem ID:161733
Update Time:2025-04-19
Adenosine,N-(phenylmethyl)-, cyclic 3',5'-(hydrogen phosphate) 화학적 및 물리적 성질
이름 및 식별자
-
- Adenosine,N-(phenylmethyl)-, cyclic 3',5'-(hydrogen phosphate)
- 6-BN-CAMP SODIUM SALT
- N6- BENZYLADENOSINE- 3', 5'- CYCLIC MONOPHOSPHATE ( 6-BN-CAMP )
- 6-BN-CAMP,NA
- 6-NHCH2C6H5 cAMP
- ADENOSINE 3',5'-CYCLIC MONOPHOSPHATE,N6-BENZYL-,SODIUM SALT
- N6-benzyladenosine 3',5'-cyclic monophosphate
- N6-Benzyladenosine Cyclic 3',5'-phosphat
- N6-BENZYLADENOSINE-3',5'-CYCLIC MONOPHOSPHATE SODIUM SALT
- N6-Benzyl-cAMP
- N6-benzyl-O3',O5'-hydroxyphosphoryl-adenosine
- GTPL5228
- N6-benzyl cyclic AMP
- N6 benzyl-cAMP
- N(6)-Benzyl-cyclic adenosine 5'-monophosphate
- N(6)-Benzyl cyclic amp
- CHEMBL3142462
- DTXSID30953994
- 32115-08-5
- (4aR,6R,7R,7aS)-6-[6-(benzylamino)-9H-purin-9-yl]-2,7-dihydroxy-hexahydro-1,3,5,2$l^{5}-furo[3,2-d][1,3,2$l^{5}]dioxaphosphinin-2-one
- Q27088082
- 6-[6-(Benzylamino)-9H-purin-9-yl]-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
- (4aR,6R,7R,7aS)-6-[6-(benzylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
- N(6)-Benzyl camp
- Adenosine, N-(phenylmethyl)-, cyclic 3',5'-(hydrogen phosphate)
-
- 인치: 1S/C17H18N5O6P/c23-13-14-11(7-26-29(24,25)28-14)27-17(13)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23H,6-7H2,(H,24,25)(H,18,19,20)/t11-,13-,14-,17-/m1/s1
- InChIKey: GDDBIAMRTVTOBL-LSCFUAHRSA-N
- 미소: P1(=O)(O)OC[C@@H]2[C@H]([C@H]([C@H](N3C=NC4C(=NC=NC3=4)NCC3C=CC=CC=3)O2)O)O1
계산된 속성
- 정밀분자량: 441.08100
- 동위원소 질량: 419.09947031g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 3
- 수소 결합 수용체 수량: 10
- 중원자 수량: 29
- 회전 가능한 화학 키 수량: 4
- 복잡도: 639
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 4
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): -0.4
- 토폴로지 분자 극성 표면적: 141Ų
실험적 성질
- PSA: 153.49000
- LogP: 1.72370
Adenosine,N-(phenylmethyl)-, cyclic 3',5'-(hydrogen phosphate) 관련 문헌
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Izumi Yamamoto,Gildas P. Deniau,Navnath Gavande,Mary Chebib,Graham A. R. Johnston,David O'Hagan Chem. Commun., 2011,47, 7956-7958
32115-08-5 (Adenosine,N-(phenylmethyl)-, cyclic 3',5'-(hydrogen phosphate)) 관련 제품
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
추천 공급업체
ASIACHEM I&E (JIANGSU) CO., LTD
골드 회원
중국 공급자
대량
Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
중국 공급자
대량
Wuhan ChemNorm Biotech Co.,Ltd.
골드 회원
중국 공급자
시약
Jiangsu Kolod Food Ingredients Co.,ltd
골드 회원
중국 공급자
대량
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약